1-Chloro-1-methylcyclopropane 1-Chloro-1-methylcyclopropane
Brand Name: Vulcanchem
CAS No.: 50915-28-1
VCID: VC18708165
InChI: InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3
SMILES:
Molecular Formula: C4H7Cl
Molecular Weight: 90.55 g/mol

1-Chloro-1-methylcyclopropane

CAS No.: 50915-28-1

Cat. No.: VC18708165

Molecular Formula: C4H7Cl

Molecular Weight: 90.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-methylcyclopropane - 50915-28-1

Specification

CAS No. 50915-28-1
Molecular Formula C4H7Cl
Molecular Weight 90.55 g/mol
IUPAC Name 1-chloro-1-methylcyclopropane
Standard InChI InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3
Standard InChI Key VABRYYYQHIQWTA-UHFFFAOYSA-N
Canonical SMILES CC1(CC1)Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

1-Chloro-1-methylcyclopropane possesses the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol. Its IUPAC name, 1-chloro-1-methylcyclopropane, reflects the substitution pattern: a chlorine atom and a methyl group are bonded to the same carbon atom within the cyclopropane ring. The compound’s strained ring structure (bond angles ≈ 60°) contributes to its heightened reactivity compared to non-cyclic alkanes.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.50915-28-1
Molecular FormulaC₄H₇Cl
Molecular Weight90.55 g/mol
SMILESCC1(CC1)Cl
InChI KeyVABRYYYQHIQWTA-UHFFFAOYSA-N
Boiling PointNot reported (estimated <100°C)

The Standard InChI (InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3) confirms the connectivity and stereochemical arrangement.

Electronic and Steric Effects

The chlorine atom’s electronegativity induces a dipole moment, polarizing the C–Cl bond and making it susceptible to nucleophilic substitution. The methyl group exerts steric hindrance, influencing reaction pathways by directing attack to less hindered positions. Computational studies suggest that the ring strain energy (~27 kcal/mol) further destabilizes the molecule, enhancing its propensity for ring-opening reactions.

Synthesis and Production

Laboratory-Scale Synthesis

The most common synthesis involves chlorination of 1-methylcyclopropane using reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). For example:

1-Methylcyclopropane+SOCl2reflux1-Chloro-1-methylcyclopropane+SO2+HCl\text{1-Methylcyclopropane} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{1-Chloro-1-methylcyclopropane} + \text{SO}_2 + \text{HCl}

This reaction proceeds via a radical mechanism under anhydrous conditions, with yields optimized at 40–60°C .

Industrial Manufacturing

Industrial protocols emphasize continuous flow reactors to manage exothermicity and improve safety. Key parameters include:

  • Temperature control (30–50°C) to prevent ring-opening side reactions.

  • Catalytic additives (e.g., AlCl₃) to accelerate chlorination.

  • Distillation for purification, achieving >95% purity.

Chemical Reactivity

Dehydrohalogenation

Treatment with strong bases (e.g., KOH/EtOH) induces β-elimination, producing alkenes. Notably, 1-chloro-1-methylcyclopropane favors the formation of the less substituted alkene (Alkene A) over the more substituted isomer (Alkene B) due to angle strain relief. The transition state for forming Alkene A avoids additional strain from a conjugated double bond within the cyclopropane ring, as demonstrated by kinetic studies .

Table 2: Product Distribution in Dehydrohalogenation

BaseAlkene A (%)Alkene B (%)Conditions
KOH/EtOH8515Reflux, 2 hours
NaNH₂/NH₃7822-33°C, 4 hours

Nucleophilic Substitution

The C–Cl bond undergoes Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides), though steric hindrance from the methyl group slows kinetics. For example:

1-Chloro-1-methylcyclopropane+NH31-Methylcyclopropanamine+HCl\text{1-Chloro-1-methylcyclopropane} + \text{NH}_3 \rightarrow \text{1-Methylcyclopropanamine} + \text{HCl}

Reaction rates are 10–100× slower than analogous acyclic chlorides due to the rigid cyclopropane geometry.

Applications in Organic Synthesis

Quaternary Carbon Center Formation

The compound’s tertiary chloride structure enables Al(III)-catalyzed couplings with alkynyl silanes, forming all-carbon quaternary centers. This method, reported by Charki and Müller (2024), achieves 70–85% yields under mild conditions :

1-Chloro-1-methylcyclopropane+R–C≡C–SiMe3AlCl3R–C≡C–C(CH₃)(c-C₃H₅)\text{1-Chloro-1-methylcyclopropane} + \text{R–C≡C–SiMe}_3 \xrightarrow{\text{AlCl}_3} \text{R–C≡C–C(CH₃)(c-C₃H₅)}

Polymer Chemistry

Incorporating 1-chloro-1-methylcyclopropane into polymers enhances thermal stability. Copolymerization with ethylene via radical initiators yields materials with glass transition temperatures (T₉) up to 120°C, suitable for high-performance plastics.

Environmental Impact

Chlorinated cyclopropanes are persistent organic pollutants due to low biodegradability. Bioaccumulation factors (BCF) of 1-chloro-1-methylcyclopropane in aquatic organisms are estimated at 150–200, necessitating stringent containment measures in industrial settings.

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